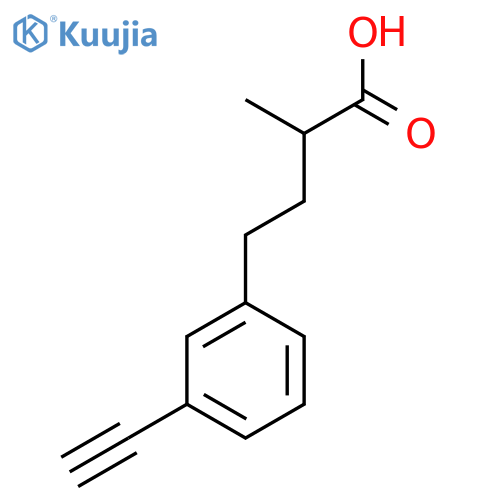

Cas no 2228386-47-6 (4-(3-ethynylphenyl)-2-methylbutanoic acid)

2228386-47-6 structure

商品名:4-(3-ethynylphenyl)-2-methylbutanoic acid

4-(3-ethynylphenyl)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-ethynylphenyl)-2-methylbutanoic acid

- 2228386-47-6

- EN300-1768260

-

- インチ: 1S/C13H14O2/c1-3-11-5-4-6-12(9-11)8-7-10(2)13(14)15/h1,4-6,9-10H,7-8H2,2H3,(H,14,15)

- InChIKey: LFRVTXLWJKXAGR-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CCC1C=CC=C(C#C)C=1)=O

計算された属性

- せいみつぶんしりょう: 202.099379685g/mol

- どういたいしつりょう: 202.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 37.3Ų

4-(3-ethynylphenyl)-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768260-1.0g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1768260-10.0g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 10g |

$6697.0 | 2023-06-03 | ||

| Enamine | EN300-1768260-0.1g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-1g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 1g |

$1557.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-0.5g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-0.25g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-0.05g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-5g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 5g |

$4517.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-2.5g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1768260-5.0g |

4-(3-ethynylphenyl)-2-methylbutanoic acid |

2228386-47-6 | 5g |

$4517.0 | 2023-06-03 |

4-(3-ethynylphenyl)-2-methylbutanoic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2228386-47-6 (4-(3-ethynylphenyl)-2-methylbutanoic acid) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 157047-98-8(Benzomalvin C)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量